3-Isobutyl-5-isopropyl-1H-1,2,4-triazole
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Overview
Description
3-Isobutyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by the presence of isobutyl and isopropyl groups, makes it a compound of interest for researchers and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, which leads to the formation of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of triazole derivatives by using a flow reactor system. The use of heterogeneous catalysts, such as copper-on-charcoal, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or alkylated triazole derivatives.
Scientific Research Applications
3-Isobutyl-5-isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. For example, in antimicrobial applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
Comparison with Similar Compounds
3-Isopropyl-2H-1,2,4-triazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
1,2,4-Triazole: The parent compound of the triazole family, widely studied for its pharmacological properties.
Uniqueness: 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole stands out due to its unique combination of isobutyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in the design of selective inhibitors and catalysts in various chemical reactions .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-(2-methylpropyl)-3-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H17N3/c1-6(2)5-8-10-9(7(3)4)12-11-8/h6-7H,5H2,1-4H3,(H,10,11,12) |
InChI Key |
YNYBGYJEMRELEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)C(C)C |
Origin of Product |
United States |
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